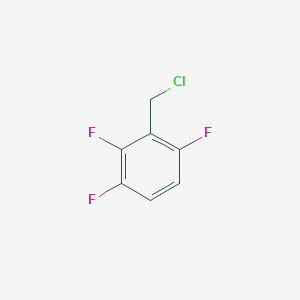

2-(Chloromethyl)-1,3,4-trifluorobenzene

Descripción general

Descripción

2-(Chloromethyl)-1,3,4-trifluorobenzene is a useful research compound. Its molecular formula is C7H4ClF3 and its molecular weight is 180.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organometallic Chemistry and Functionalization Reactions 2-(Chloromethyl)-1,3,4-trifluorobenzene, due to its unique structural features, finds applications in organometallic chemistry where it serves as a substrate for regiospecific functionalization reactions. The presence of the chloromethyl group adjacent to trifluorobenzene allows for selective reactions at the vacant positions on the benzene ring, enabling the synthesis of various organically functionalized compounds. This specificity is crucial for developing novel organometallic compounds with potential applications in material science and as intermediates in organic synthesis (Heiss & Schlosser, 2003).

Photodissociation Dynamics and Spectroscopy The photodissociation dynamics of this compound and its derivatives are of significant interest in the field of chemical physics. Research in this area focuses on understanding the dissociation channels, reaction rates, and energy distributions upon exposure to UV light. Such studies are foundational for applications in photochemistry, including the development of photoactive materials and the study of atmospheric chemical reactions (Lin et al., 2005).

Synthesis of Fluorinated Aromatic Compounds this compound plays a critical role in the synthesis of other fluorinated aromatic compounds. For instance, its reactivity can be harnessed to produce compounds like 1,2,4-trifluorobenzene, which are valuable intermediates in the manufacture of pharmaceuticals, agrochemicals, and high-performance materials. The ability to introduce fluorine atoms into aromatic rings is particularly desirable for modifying the physical, chemical, and biological properties of molecules (Hong et al., 2004).

Electrophilic Fluorination and Catalysis The compound also finds utility in electrophilic fluorination reactions, serving as a precursor or intermediate for the introduction of fluorine atoms into organic molecules. This application is critical in the field of green chemistry, where the development of environmentally friendly fluorination techniques is a key area of research. The versatility of this compound in facilitating various catalytic and mediator roles underscores its importance in synthetic organic chemistry (Stavber & Stavber, 2010).

Supramolecular Chemistry Research on this compound extends into the realm of supramolecular chemistry, where its derivatives are studied for their ability to form complex structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions are key for constructing supramolecular frameworks with potential applications in catalysis, sensor development, and material science (Gardinier & Gabbaï, 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(chloromethyl)-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVJZIBCIQHUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576033 | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114152-20-4 | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)